molecular formula C18H26FN3O3S B5579506 N-{3-[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}methanesulfonamide

N-{3-[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}methanesulfonamide

Cat. No. B5579506
M. Wt: 383.5 g/mol
InChI Key: LHRBLXBLUOAKGV-DOTOQJQBSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-{3-[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}methanesulfonamide often involves complex processes. For instance, the development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides is a result of systematic research into the structure-reactivity relationship, serving as an example of chemoselective N-acylation reagents (Kondo et al., 2000).

Molecular Structure Analysis

The molecular structure of compounds like N-{3-[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}methanesulfonamide can be intricate. Investigations into similar molecules, such as the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane, reveal complex ionic structures and interactions, indicative of the sophisticated nature of these compounds (Binkowska et al., 2001).

Chemical Reactions and Properties

Research into similar compounds has shown various chemical reactions and properties. For example, trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide demonstrates self-association in solution and undergoes protonation only by strong acids (Sterkhova et al., 2014).

Physical Properties Analysis

The physical properties of such compounds are often characterized by their interactions and conformations. For instance, the study of N-(2,3-Dichlorophenyl)methanesulfonamide reveals insights into molecular conformations and hydrogen bonding, which are critical aspects of physical properties (Gowda et al., 2007).

Chemical Properties Analysis

Chemical properties of these compounds can be diverse. The synthesis and evaluation of new sulfonamide derivatives, for instance, provide insights into their antiproliferative properties and interactions with biological receptors (Pawar et al., 2017).

Scientific Research Applications

Synthesis and Reactivity

  • Development of Chemoselective N-Acylation Reagents : A study on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides explored these compounds as N-acylation reagents demonstrating good chemoselectivity, suggesting potential for diverse synthetic applications (Kondo et al., 2000).

Chemical Transformations and Interactions

  • Methanesulfenyl Chloride and Sulfur Chloride Reactions : Research on the addition of methanesulfenyl chloride and sulfur chloride to certain piperazinediones showed the production of various derivatives, highlighting the reactivity and potential for generating novel chemical entities (Yoshimura et al., 1974).

Molecular Structure and Properties

  • Conformations and Self-association : A study on trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide investigated its structure and self-association in solution, providing insights into how similar compounds may interact in various solvents and potentially in biological contexts (Sterkhova et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found .

Safety and Hazards

Information on the safety and hazards of this compound is not available in the sources I found .

Future Directions

The future directions or potential applications of this compound are not specified in the sources I found .

properties

IUPAC Name

N-[3-[(1S,5R)-3-[(4-fluorophenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]-3-oxopropyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O3S/c1-26(24,25)20-9-8-18(23)22-12-15-4-7-17(22)13-21(11-15)10-14-2-5-16(19)6-3-14/h2-3,5-6,15,17,20H,4,7-13H2,1H3/t15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRBLXBLUOAKGV-DOTOQJQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCC(=O)N1CC2CCC1CN(C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)NCCC(=O)N1C[C@H]2CC[C@@H]1CN(C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}methanesulfonamide (non-preferred name)

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